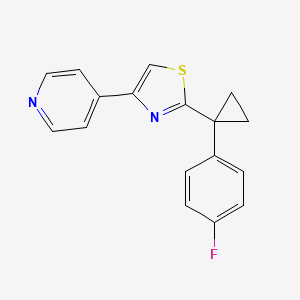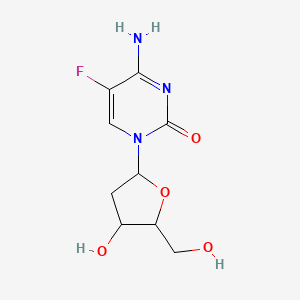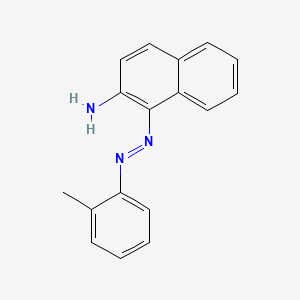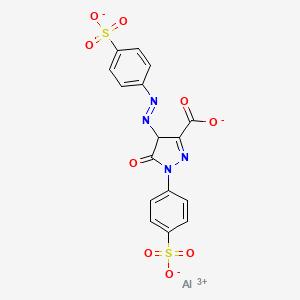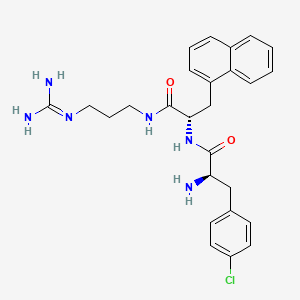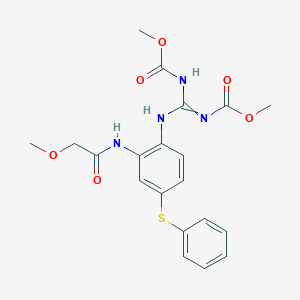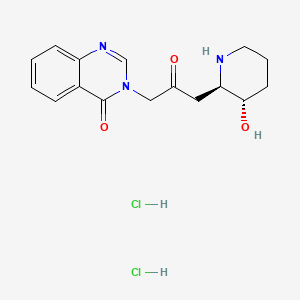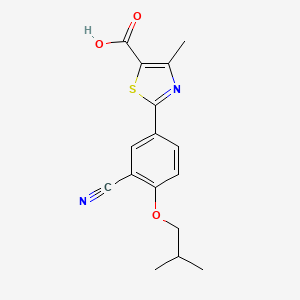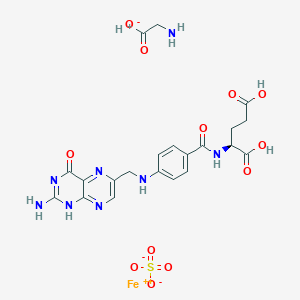![molecular formula C21H16ClF3N4O2 B1672388 N-(7-chloro-1H-indazol-5-yl)-6-methyl-2-oxo-4-[4-(trifluoromethyl)phenyl]-3,4-dihydro-1H-pyridine-5-carboxamide CAS No. 864082-48-4](/img/structure/B1672388.png)
N-(7-chloro-1H-indazol-5-yl)-6-methyl-2-oxo-4-[4-(trifluoromethyl)phenyl]-3,4-dihydro-1H-pyridine-5-carboxamide
Vue d'ensemble
Description
GSK466317A is a chemical compound known for its role as an inhibitor of protein kinase A (PKA)The compound is characterized by its ability to inhibit PKA with an IC50 value of 12.59 μM and also shows inhibitory activity against G protein-coupled receptor kinases (GRKs) such as GRK1, GRK2, and GRK5 .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of GSK466317A involves multiple steps, typically starting with the preparation of key intermediates. One common synthetic route includes the following steps:
Formation of the core structure: This involves the reaction of appropriate starting materials under controlled conditions to form the core heterocyclic structure.
Functional group modifications:
Final assembly: The final step includes coupling reactions to assemble the complete molecule, followed by purification processes such as recrystallization or chromatography.
Industrial Production Methods
Industrial production of GSK466317A would likely involve optimization of the synthetic route to ensure high yield and purity. This includes scaling up the reaction conditions, using efficient catalysts, and employing advanced purification techniques to meet industrial standards.
Analyse Des Réactions Chimiques
Types of Reactions
GSK466317A undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form various oxidized derivatives.
Reduction: Reduction reactions can modify certain functional groups within the molecule.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, leading to the formation of different analogs.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents like halogens, alkylating agents, and nucleophiles are employed under controlled conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield hydroxylated derivatives, while substitution reactions could produce various substituted analogs.
Applications De Recherche Scientifique
GSK466317A has a wide range of applications in scientific research:
Chemistry: It is used as a tool compound to study the inhibition of PKA and GRKs, providing insights into enzyme kinetics and inhibitor design.
Biology: The compound is employed in cellular studies to investigate the role of PKA and GRKs in various signaling pathways.
Medicine: Research into GSK466317A explores its potential therapeutic applications, particularly in diseases where PKA and GRKs are implicated, such as cancer and cardiovascular disorders.
Industry: The compound’s inhibitory properties are utilized in the development of new drugs and therapeutic agents.
Mécanisme D'action
GSK466317A exerts its effects by binding to the active site of PKA and GRKs, thereby inhibiting their kinase activity. This inhibition disrupts the phosphorylation of target proteins, leading to altered cellular signaling pathways. The molecular targets include the catalytic subunits of PKA and the active sites of GRKs, which are crucial for their enzymatic functions .
Comparaison Avec Des Composés Similaires
Similar Compounds
H-89: Another PKA inhibitor with a different chemical structure but similar inhibitory activity.
Staurosporine: A broad-spectrum kinase inhibitor that also targets PKA among other kinases.
Bisindolylmaleimide I: Known for its inhibition of protein kinase C but also shows activity against PKA.
Uniqueness
GSK466317A is unique due to its selective inhibition profile, particularly its ability to inhibit multiple GRKs in addition to PKA. This makes it a valuable tool for studying the interplay between different kinase pathways and their roles in cellular processes.
Propriétés
Numéro CAS |
864082-48-4 |
|---|---|
Formule moléculaire |
C21H16ClF3N4O2 |
Poids moléculaire |
448.8 g/mol |
Nom IUPAC |
N-(7-chloro-1H-indazol-5-yl)-6-methyl-2-oxo-4-[4-(trifluoromethyl)phenyl]-3,4-dihydro-1H-pyridine-5-carboxamide |
InChI |
InChI=1S/C21H16ClF3N4O2/c1-10-18(20(31)28-14-6-12-9-26-29-19(12)16(22)7-14)15(8-17(30)27-10)11-2-4-13(5-3-11)21(23,24)25/h2-7,9,15H,8H2,1H3,(H,26,29)(H,27,30)(H,28,31) |
Clé InChI |
OYNBTBJATZVIGH-UHFFFAOYSA-N |
SMILES |
CC1=C(C(CC(=O)N1)C2=CC=C(C=C2)C(F)(F)F)C(=O)NC3=CC4=C(C(=C3)Cl)NN=C4 |
SMILES canonique |
CC1=C(C(CC(=O)N1)C2=CC=C(C=C2)C(F)(F)F)C(=O)NC3=CC4=C(C(=C3)Cl)NN=C4 |
Apparence |
Solid powder |
Pureté |
>98% (or refer to the Certificate of Analysis) |
Durée de conservation |
>2 years if stored properly |
Solubilité |
Soluble in DMSO |
Stockage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonymes |
GSK466317A; GSK-466317A; GSK 466317A. |
Origine du produit |
United States |
Synthesis routes and methods
Procedure details








Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


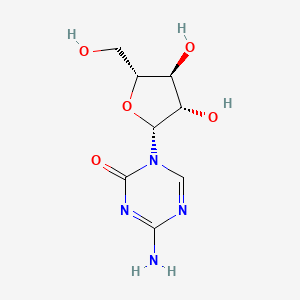
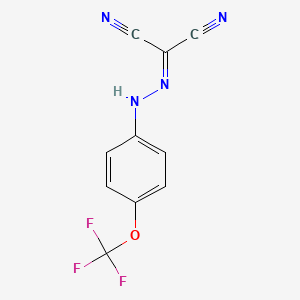
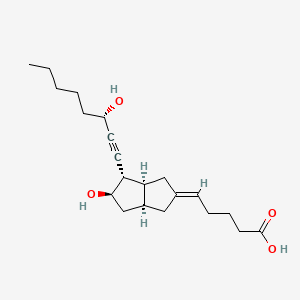
![[(7S,9E,11S,12R,13S,14R,15R,16R,17S,18S,19E,21E)-2,15,17,27,29-pentahydroxy-11-methoxy-3,7,12,14,16,18,22-heptamethyl-6,23-dioxo-26-[(Z)-[(E)-piperidin-1-ylmethylidenehydrazinylidene]methyl]-8,30-dioxa-24-azatetracyclo[23.3.1.14,7.05,28]triaconta-1(29),2,4,9,19,21,25,27-octaen-13-yl] acetate](/img/structure/B1672309.png)
